1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}-L-proline
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Overview
Description
(2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a chromenyl moiety with a tetrahydropyrrole carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromenyl moiety, followed by its attachment to the tetrahydropyrrole carboxylic acid. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the final product in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chromenyl moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID is investigated for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in applications such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID
- (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID
Uniqueness
The uniqueness of (2S)-1-{2-[(3,4,7-TRIMETHYL-2-OXO-2H-CHROMEN-5-YL)OXY]ACETYL}TETRAHYDRO-1H-PYRROLE-2-CARBOXYLIC ACID lies in its specific combination of a chromenyl moiety with a tetrahydropyrrole carboxylic acid. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H21NO6/c1-10-7-14(17-11(2)12(3)19(24)26-15(17)8-10)25-9-16(21)20-6-4-5-13(20)18(22)23/h7-8,13H,4-6,9H2,1-3H3,(H,22,23)/t13-/m0/s1 |
InChI Key |
QHINZRLGOWBIBL-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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